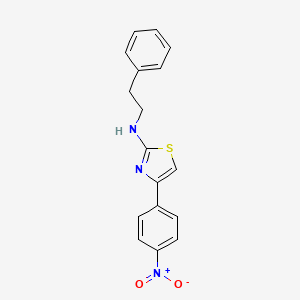

4-(4-nitrophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine

CAS No.: 406471-61-2

Cat. No.: VC5387017

Molecular Formula: C17H15N3O2S

Molecular Weight: 325.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 406471-61-2 |

|---|---|

| Molecular Formula | C17H15N3O2S |

| Molecular Weight | 325.39 |

| IUPAC Name | 4-(4-nitrophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine |

| Standard InChI | InChI=1S/C17H15N3O2S/c21-20(22)15-8-6-14(7-9-15)16-12-23-17(19-16)18-11-10-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,18,19) |

| Standard InChI Key | MSRUERFSGFEZQG-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CCNC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

4-(4-Nitrophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine (CAS: 406471-61-2) is a thiazole-derived small molecule with a molecular formula of and a molecular weight of 325.39 g/mol. Its IUPAC name reflects its structure: a thiazole ring substituted at the 4-position with a 4-nitrophenyl group and at the 2-position with a phenylethylamine moiety. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| SMILES | C1=CC=C(C=C1)CCNC2=NC(=CS2)C3=CC=C(C=C3)N+[O-] | |

| InChIKey | MSRUERFSGFEZQG-UHFFFAOYSA-N | |

| Solubility | Not available | |

| Stability | Stable under standard conditions |

The nitro group at the para position of the phenyl ring and the phenylethyl side chain contribute to its electronic and steric properties, influencing its biological interactions .

Synthesis and Structural Optimization

The synthesis of thiazole derivatives like this compound typically involves cyclization reactions. A common route includes:

-

Thiazole Ring Formation: Reacting thiourea or thioacetamide with α-halo ketones or aldehydes .

-

Substitution Reactions: Introducing the 4-nitrophenyl group via Suzuki coupling or nucleophilic aromatic substitution, followed by alkylation of the amine group with phenylethyl bromide .

In a study by Molecules (2017), a related series of N,N-disubstituted-4-arylthiazole-2-methylamine derivatives were synthesized using Lawesson’s reagent and POCl to facilitate cyclization . For this compound, the nitro group’s electron-withdrawing nature enhances reactivity during substitution steps, as evidenced by improved cholesteryl ester transfer protein (CETP) inhibition in analogs .

Pharmacological Activity and Mechanism

While direct biological data for this compound is limited, structurally similar thiazoles exhibit CETP inhibition, a target for cardiovascular disease therapeutics . Key findings include:

-

CETP Inhibition: Analogous compounds (e.g., Compound 30 in ) showed IC values of 0.79 ± 0.02 μM, attributed to electron-withdrawing groups (e.g., nitro) at the 4-position of the aryl ring .

-

Structure-Activity Relationship (SAR):

Applications in Drug Development

Thiazole derivatives are explored for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume